molecular formula C9H10N2O2 B11821249 3-(6-Amino-5-methylpyridin-3-yl)acrylic acid

3-(6-Amino-5-methylpyridin-3-yl)acrylic acid

Cat. No.: B11821249
M. Wt: 178.19 g/mol
InChI Key: SGSUUMYVPQMZMR-UHFFFAOYSA-N
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Description

3-(6-Amino-5-methylpyridin-3-yl)acrylic acid is an organic compound that features a pyridine ring substituted with an amino group and a methyl group, along with an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-5-methylpyridin-3-yl)acrylic acid can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method typically employs a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(6-Amino-5-methylpyridin-3-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives of the pyridine ring.

    Reduction: Alcohol derivatives of the acrylic acid moiety.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

3-(6-Amino-5-methylpyridin-3-yl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(6-Amino-5-methylpyridin-3-yl)acrylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the acrylic acid moiety can participate in conjugation reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(6-Methylpyridin-2-yl)acrylic acid:

    3-(6-Aminopyridin-3-yl)acrylic acid: Similar structure but without the methyl group, which can affect its steric and electronic properties.

Uniqueness

3-(6-Amino-5-methylpyridin-3-yl)acrylic acid is unique due to the presence of both an amino group and a methyl group on the pyridine ring. This combination of functional groups enhances its versatility in chemical reactions and broadens its range of applications in various fields.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

3-(6-amino-5-methylpyridin-3-yl)prop-2-enoic acid

InChI

InChI=1S/C9H10N2O2/c1-6-4-7(2-3-8(12)13)5-11-9(6)10/h2-5H,1H3,(H2,10,11)(H,12,13)

InChI Key

SGSUUMYVPQMZMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N)C=CC(=O)O

Origin of Product

United States

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